Imbricatonol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Imbricatonol is biosynthetically derived from the oxidative coupling of dianellidin with stypandrone or by the incomplete oxidation of stypandrol . The structure was elucidated using spectroscopic techniques and confirmed by its chemical modification to form dianellinone .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its isolation from natural sources rather than large-scale synthetic production.
Chemical Reactions Analysis
Types of Reactions: Imbricatonol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of naphthol and naphthoquinone, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Imbricatonol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imbricatonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through oxidative stress and modulation of cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and proteins .
Comparison with Similar Compounds
- Dianellidin
- Stypandrone
- Stypandrol
Comparison: Imbricatonol is unique due to its dimeric structure, which distinguishes it from other similar compounds. While dianellidin, stypandrone, and stypandrol share some structural similarities, this compound’s unique arrangement and properties make it a compound of particular interest in various research fields .
Properties
CAS No. |
113540-84-4 |
---|---|
Molecular Formula |
C26H20O7 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
7-acetyl-2-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H20O7/c1-10-7-14-5-6-15(23(30)21(14)25(32)19(10)12(3)27)16-9-18(29)17-8-11(2)20(13(4)28)26(33)22(17)24(16)31/h5-9,30,32-33H,1-4H3 |
InChI Key |
CAENAFFQDWSJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O)O)C(=C1C(=O)C)O |
Origin of Product |
United States |
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